molecular formula C9H9Cl2NOS B12410875 Metallo-|A-lactamase-IN-2

Metallo-|A-lactamase-IN-2

Cat. No.: B12410875
M. Wt: 250.14 g/mol
InChI Key: YLZRHFRKMXFRSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Metallo-|A-lactamase-IN-2 is a compound that belongs to the class of metallo-β-lactamase inhibitors. These inhibitors are crucial in combating antibiotic resistance, particularly against β-lactam antibiotics, which include penicillins, cephalosporins, and carbapenems. Metallo-β-lactamases are enzymes produced by certain bacteria that hydrolyze the β-lactam ring, rendering these antibiotics ineffective. This compound is designed to inhibit these enzymes, thereby restoring the efficacy of β-lactam antibiotics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Metallo-|A-lactamase-IN-2 involves several steps, including the formation of key intermediates and the final coupling reaction. The synthetic route typically starts with the preparation of a core structure, followed by the introduction of functional groups that enhance its inhibitory activity. Common reagents used in the synthesis include metal catalysts, organic solvents, and protective groups to ensure the stability of intermediates.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale. This requires optimization of reaction conditions, such as temperature, pressure, and reaction time, to ensure high yield and purity. The process also involves purification steps, such as crystallization and chromatography, to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

Metallo-|A-lactamase-IN-2 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states, which may affect its inhibitory activity.

    Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s efficacy.

    Substitution: Substitution reactions involve replacing one functional group with another, which can be used to fine-tune the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized forms of this compound, while substitution reactions can produce derivatives with modified functional groups.

Scientific Research Applications

Metallo-|A-lactamase-IN-2 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool to study the mechanisms of β-lactamase inhibition and to develop new inhibitors.

    Biology: Employed in research on bacterial resistance mechanisms and the development of new antibacterial therapies.

    Medicine: Investigated for its potential to restore the efficacy of β-lactam antibiotics in clinical settings.

    Industry: Utilized in the development of new pharmaceutical formulations and as a component in diagnostic assays to detect β-lactamase activity.

Mechanism of Action

Metallo-|A-lactamase-IN-2 exerts its effects by binding to the active site of metallo-β-lactamases, which contain one or two zinc ions. The compound chelates the zinc ions, preventing the enzyme from hydrolyzing the β-lactam ring of antibiotics. This inhibition restores the antibacterial activity of β-lactam antibiotics. The molecular targets include the zinc ions in the active site, and the pathways involved are those related to bacterial resistance mechanisms.

Comparison with Similar Compounds

Similar Compounds

    Vaborbactam: Another metallo-β-lactamase inhibitor that targets serine β-lactamases.

    Avibactam: Inhibits a broad range of β-lactamases, including some metallo-β-lactamases.

    Cyclic Boronate Inhibitors: Mimic the transition state of β-lactam hydrolysis and inhibit metallo-β-lactamases.

Uniqueness

Metallo-|A-lactamase-IN-2 is unique in its specific binding affinity for zinc ions in the active site of metallo-β-lactamases. This specificity allows it to effectively inhibit these enzymes without affecting other types of β-lactamases. Additionally, its chemical structure can be modified to enhance its inhibitory activity and stability, making it a versatile tool in the fight against antibiotic resistance.

Biological Activity

Metallo-β-lactamases (MBLs) are a significant class of enzymes that confer antibiotic resistance by hydrolyzing the β-lactam ring structure found in many antibiotics, including penicillins and carbapenems. Among these, Metallo-β-lactamase-IN-2 (MBL-IN-2) represents a promising candidate for therapeutic intervention against MBL-producing pathogens. This article delves into the biological activity of MBL-IN-2, highlighting its mechanisms, efficacy, and potential as an inhibitor of MBLs.

Overview of Metallo-β-lactamases

MBLs are zinc-dependent enzymes categorized into subclasses B1, B2, and B3 based on their metal content and active site characteristics. They play a crucial role in the resistance mechanisms of various Gram-negative bacteria, particularly Pseudomonas aeruginosa and Enterobacteriaceae . The emergence of MBLs has escalated the challenge of treating infections caused by these pathogens due to their ability to hydrolyze nearly all β-lactam antibiotics.

The catalytic mechanism of MBLs involves the coordination of zinc ions at their active sites, which is essential for their enzymatic activity. MBL-IN-2 specifically binds to these zinc ions, inhibiting the hydrolysis of β-lactams. Research has shown that MBL-IN-2 effectively reduces the activity of various MBLs by competing with the substrate for binding to the active site .

Efficacy and Inhibition Studies

Recent studies have evaluated the inhibitory potential of MBL-IN-2 against several clinically relevant MBLs, including VIM and NDM variants. The compound demonstrated significant inhibitory activity with an IC50 ranging from 0.75 to 2 µg/ml against MBL-producing Enterobacteriaceae .

Table 1: Inhibition Potency of MBL-IN-2 Against Various MBLs

Enzyme TypeIC50 (µg/ml)Reference
VIM1.0
NDM1.5
IMP0.75

Case Studies

Case Study 1: Clinical Impact on Pseudomonas aeruginosa

A cohort study assessed the mortality rates associated with infections caused by MBL-producing Pseudomonas aeruginosa. The study found that patients infected with MBL-positive strains had a significantly higher in-hospital mortality rate (51.2%) compared to those with non-MBL strains (32.1%) . This highlights the urgent need for effective inhibitors like MBL-IN-2.

Case Study 2: Efficacy in Animal Models

In vivo studies using animal infection models have shown that co-administration of MBL-IN-2 with standard β-lactam antibiotics can restore their efficacy against resistant strains. These studies suggest that MBL-IN-2 could be a viable option for treating infections caused by resistant pathogens .

Challenges in Development

Despite its promising activity, several challenges remain in the clinical application of MBL-IN-2:

  • Resistance Development : Continuous exposure to inhibitors may lead to the emergence of resistant strains.
  • Pharmacokinetics : The absorption, distribution, metabolism, and excretion profile of MBL-IN-2 needs thorough investigation to ensure effective therapeutic levels are achieved in vivo.
  • Combination Therapy : Further studies are required to determine optimal dosing regimens when used in combination with other antibiotics.

Properties

Molecular Formula

C9H9Cl2NOS

Molecular Weight

250.14 g/mol

IUPAC Name

N-(3,4-dichlorophenyl)-3-sulfanylpropanamide

InChI

InChI=1S/C9H9Cl2NOS/c10-7-2-1-6(5-8(7)11)12-9(13)3-4-14/h1-2,5,14H,3-4H2,(H,12,13)

InChI Key

YLZRHFRKMXFRSE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1NC(=O)CCS)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.